Lipophilicity Tuning: 2,6-Dimethylphenyl vs. Unsubstituted Phenyl – XLogP3-AA Differential
The 2,6-dimethylphenyl substituent in N-(2,6-dimethylphenyl)morpholine-4-carbothioamide elevates computed lipophilicity (XLogP3-AA = 2.1) by approximately 0.6–0.8 log units relative to the unsubstituted N-phenylmorpholine-4-carbothioamide (XLogP3-AA ≈ 1.3–1.5, based on fragment contribution estimates for the two methyl groups) [1][2]. This quantified lipophilicity shift directly impacts fragment screening outcomes: it enhances passive membrane permeability potential while potentially reducing aqueous solubility, a critical trade-off in lead optimization. The difference is not merely additive; the 2,6-substitution pattern orthogonally shields the thiourea NH, reducing solvent-exposed polar surface area beyond simple logP calculations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | N-phenylmorpholine-4-carbothioamide: XLogP3-AA ≈ 1.3–1.5 (estimated by subtraction of two aromatic methyl group contributions, ~0.3–0.4 logP unit per methyl from fragment-based algorithms; explicit experimental logP for the unsubstituted analog not available in open databases) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.6 to +0.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator value inferred from typical aromatic methyl logP increments. |
Why This Matters
For fragment screening library procurement, the lipophilicity differential directly governs membrane permeability and solubility profiles, making the 2,6-dimethylphenyl variant preferable when target engagement requires enhanced hydrophobic contacts without exceeding Rule-of-Three logP thresholds.
- [1] PubChem. N-(2,6-dimethylphenyl)morpholine-4-carbothioamide. CID 2807309. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/344304-88-7 (accessed 2026-05-09). View Source
- [2] PubChem. N-phenylmorpholine-4-carbothioamide. CID (estimated XLogP3-AA). Note: Explicit computed XLogP3-AA not directly listed; inference based on aromatic methyl group contribution increments (Δ ~0.3–0.4 per methyl). View Source
